Remifentanil Acid (trifluoroacetate salt)

Vue d'ensemble

Description

Remifentanil acid (trifluoroacetate salt) is an analytical reference standard categorized as an opioid. It serves as a known active metabolite of remifentanil, a potent analgesic used in anesthesia and pain management. The trifluoroacetate salt form enhances its stability and solubility for research and forensic applications .

Synthesis Analysis

The synthesis of remifentanil involves several steps. One notable approach starts with N-benzylpiperidin-4-one, which undergoes Strecker synthesis to introduce N-phenylamine and a nitrile group. The subsequent hydrolysis of the nitrile group yields the carboxylic acid precursor. The esterification of this precursor with various alkyl groups leads to different analogs of remifentanil, each with varying potency and duration of action .

Molecular Structure Analysis

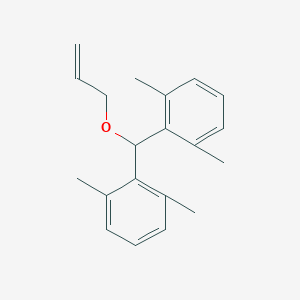

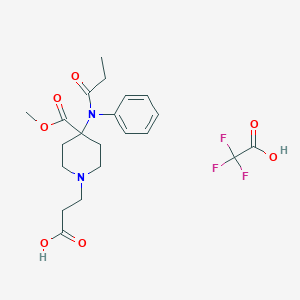

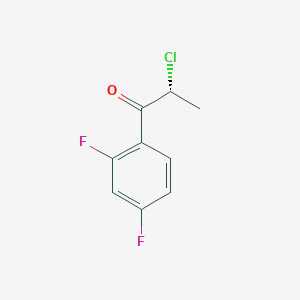

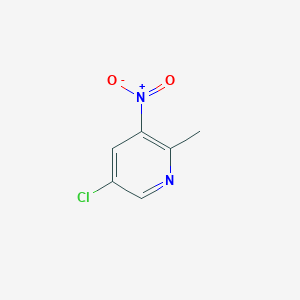

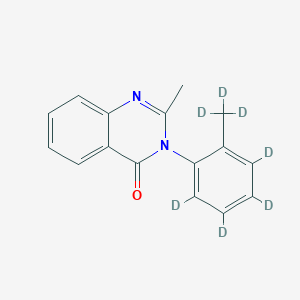

The molecular formula of remifentanil acid (trifluoroacetate salt) is C19H26N2O5 • CF3COOH, with a molecular weight of 476.4 g/mol. Its chemical structure consists of a piperidine ring, an N-phenylamine group, and a carboxylic acid moiety. The trifluoroacetate salt enhances its solubility and stability .

Chemical Reactions Analysis

Remifentanil acid undergoes hydrolysis by non-specific blood esterases, leading to the formation of an inactive carboxylic acid metabolite. This predictable inactivation mechanism allows for safe use in diverse patient populations and surgical procedures .

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

- Determination in Blood : A study by Selinger et al. (1994) developed a method to determine remifentanil in human and dog blood using high-performance liquid chromatography (HPLC) with UV detection. This method was vital for understanding the drug's pharmacokinetics and for supporting toxicological studies (Selinger, Lanzo, & Sekut, 1994).

- Pharmacokinetics in Various Settings : A study by Glass et al. (1993) investigated the pharmacokinetics of remifentanil in male volunteers, revealing its rapid distribution phase and extremely short elimination half-life, making it a useful opioid for clinical practice (Glass et al., 1993).

Clinical Applications

- Use in Anaesthesia : Remifentanil's unique pharmacokinetic profile, with a rapid offset of action and short context-sensitive half-time, makes it a valuable opioid analgesic for balanced general inhalational or total intravenous anaesthesia (TIVA) in a broad spectrum of patients, including adults and paediatric patients (Scott & Perry, 2005).

- Effects on Osteoclast Differentiation and Bone Resorption : Yoon et al. (2018) studied the impact of remifentanil on osteoclast differentiation and bone resorption, discovering that it inhibits these processes, potentially affecting bone regeneration in patients (Yoon et al., 2018).

Analytical Methods

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Koster et al. (2015) developed a fast and simple sample preparation method using LC-MS/MS for remifentanil analysis, improving its stability in plasma samples, which is essential for pharmacokinetic studies (Koster et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

3-[4-methoxycarbonyl-4-(N-propanoylanilino)piperidin-1-yl]propanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5.C2HF3O2/c1-3-16(22)21(15-7-5-4-6-8-15)19(18(25)26-2)10-13-20(14-11-19)12-9-17(23)24;3-2(4,5)1(6)7/h4-8H,3,9-14H2,1-2H3,(H,23,24);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGSJFFYXQAJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)O)C(=O)OC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27F3N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901037396 | |

| Record name | Remifentanil Acid trifluoroacetate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Remifentanil Acid (trifluoroacetate salt) | |

CAS RN |

132875-69-5 | |

| Record name | Remifentanil Acid trifluoroacetate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)

![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B163212.png)